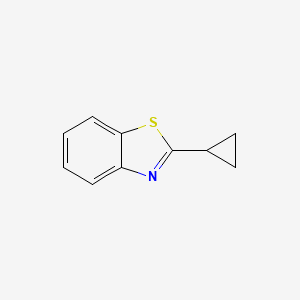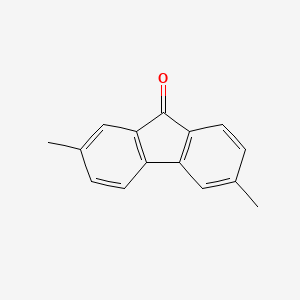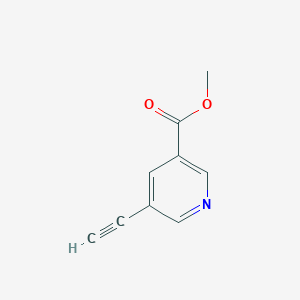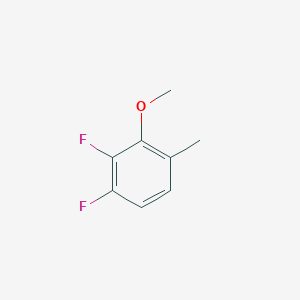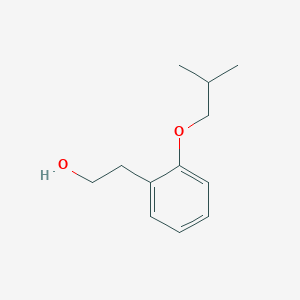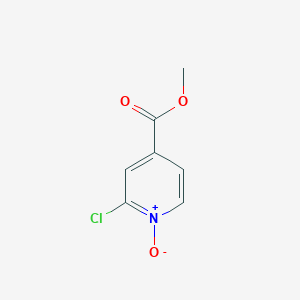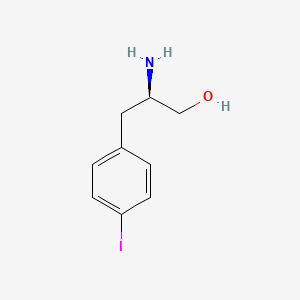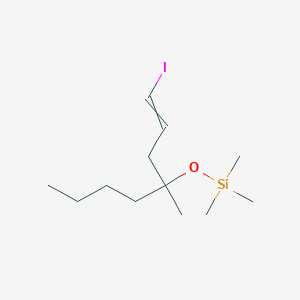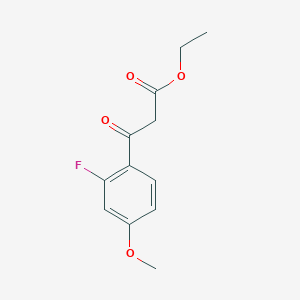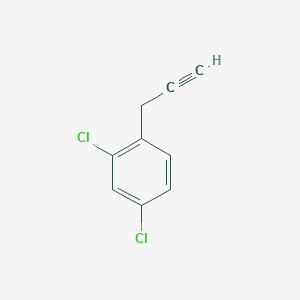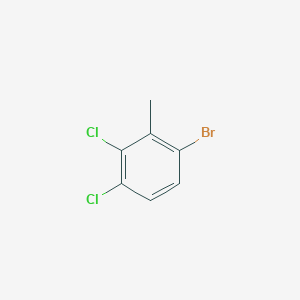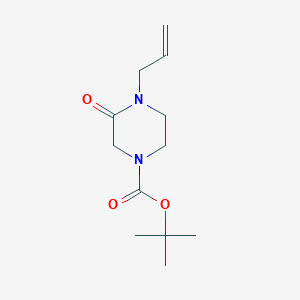
1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone
Overview
Description
The compound “1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone” appears to contain a propenyl group, a tert-butyloxycarbonyl group, and a piperazinone group . The propenyl group is a common functional group in organic chemistry with the formula CH=CHCH3 . The tert-butyloxycarbonyl group is often used in organic synthesis to protect amines. Piperazinones are a class of organic compounds containing a piperazine ring, which is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups within the molecule. Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the propenyl group, the tert-butyloxycarbonyl group, and the piperazinone ring. The propenyl group could potentially undergo reactions typical of alkenes, such as addition reactions . The tert-butyloxycarbonyl group could be removed under certain conditions to reveal a free amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. These properties could include solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of 1-Alkyl(Aralkyl)-4-acyl-2-piperazinones
This compound is used in the synthesis of 1-alkyl(aralkyl)-4-acyl-2-piperazinones, which are created by selective acylation of N-monosubstituted ethylenediamines. This process involves benzoyl and cyclohexylcarbonyl chlorides and chloroacetyl chloride in the presence of potassium tert-butylate, demonstrating its role in complex chemical synthesis (Tsizin, Sergovskaya, & Chernyak, 1986).
Asymmetric Synthesis of Alpha-branched 2-piperazinylbenzylamines
It's used in the synthesis of highly diastereomerically enriched alpha-branched N-Boc-2-piperazinylbenzyl-tert-butanesulfinamides. These compounds have applications in structure-activity studies for novel ligands of human melanocortin 4 receptor (Jiang et al., 2005).
Biological and Pharmaceutical Applications
Antimycobacterial Activity
Certain N-Arylpiperazines containing this compound show promising antimycobacterial activity, highlighting its potential in developing new treatments for mycobacterial infections (Goněc et al., 2017).
Potential in Antihypertensive Agents
Derivatives of this compound have been evaluated for their antihypertensive activity, indicating its potential use in the development of new medications for hypertension (Clark et al., 1983).
Material Science and Corrosion Inhibition
- Anticorrosive Properties: This compound has been studied for its anticorrosive properties, particularly in protecting carbon steel in corrosive environments, making it a candidate for industrial applications in corrosion inhibition (Praveen et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 3-oxo-4-prop-2-enylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-5-6-13-7-8-14(9-10(13)15)11(16)17-12(2,3)4/h5H,1,6-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVFHNJMAJLONX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

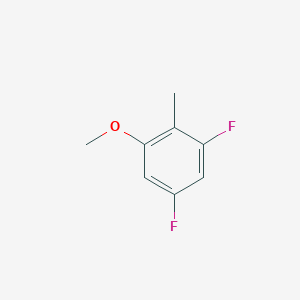
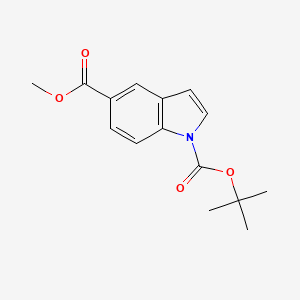
![Benzoic acid, 4-[3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]-](/img/structure/B1396569.png)
